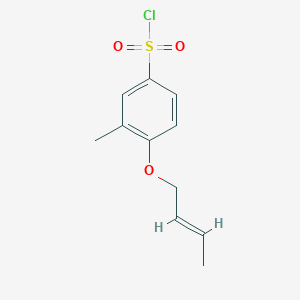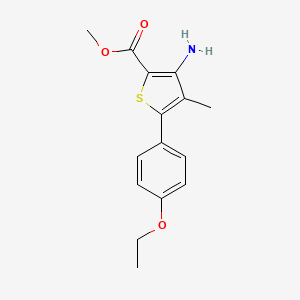
4-(But-2-en-1-yloxy)-3-methylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(But-2-en-1-yloxy)-3-methylbenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of the but-2-en-1-yloxy group and the methyl group on the benzene ring adds to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-2-en-1-yloxy)-3-methylbenzenesulfonyl chloride typically involves the reaction of 4-hydroxy-3-methylbenzenesulfonyl chloride with but-2-en-1-ol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations can lead to more consistent product quality and higher throughput.
Chemical Reactions Analysis
Types of Reactions
4-(But-2-en-1-yloxy)-3-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The but-2-en-1-yloxy group can undergo oxidation to form corresponding epoxides or diols.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Reactions: Products include epoxides and diols.
Reduction Reactions: Products include sulfonamides and sulfonic acids.
Scientific Research Applications
4-(But-2-en-1-yloxy)-3-methylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-(But-2-en-1-yloxy)-3-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
4-(But-2-en-1-yloxy)-benzenesulfonyl chloride: Lacks the methyl group on the benzene ring, which can affect its reactivity and physical properties.
4-(But-2-en-1-yloxy)-3-methylbenzenesulfonic acid: The sulfonic acid group makes it less reactive compared to the sulfonyl chloride.
4-(But-2-en-1-yloxy)-3-methylbenzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride, leading to different reactivity and applications.
Uniqueness
The presence of both the but-2-en-1-yloxy group and the methyl group on the benzene ring makes 4-(But-2-en-1-yloxy)-3-methylbenzenesulfonyl chloride unique. These substituents influence the compound’s reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and its applications in different fields highlight its versatility and importance.
Properties
Molecular Formula |
C11H13ClO3S |
|---|---|
Molecular Weight |
260.74 g/mol |
IUPAC Name |
4-[(E)-but-2-enoxy]-3-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C11H13ClO3S/c1-3-4-7-15-11-6-5-10(8-9(11)2)16(12,13)14/h3-6,8H,7H2,1-2H3/b4-3+ |
InChI Key |
PDFZCPNROMQGBP-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/COC1=C(C=C(C=C1)S(=O)(=O)Cl)C |
Canonical SMILES |
CC=CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12839726.png)







![1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one](/img/structure/B12839759.png)

![(S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate](/img/structure/B12839762.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B12839767.png)

